N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine is a complex organic compound featuring a unique structure that combines an oxazole ring with a tolyl group and a tosyl group
Scientific Research Applications
Synthesis and Characterization
Diamine compounds are frequently synthesized and characterized for their unique properties. For example, the study of a new mixed pyrazole-diamine/Ni(II) complex demonstrated its synthesis, crystal structure, thermal, and antibacterial investigation, showing the compound's potential for diverse applications, including its antibacterial properties (Titi et al., 2021).
Molecular Interactions and Corrosion Inhibition
Diamines also play a crucial role in studying molecular interactions and corrosion inhibition. For instance, theoretical and experimental studies on tetrakis pyrazole derivatives, including propane-1,3-diamine analogs, as corrosion inhibitors for mild steel in acidic conditions, show these compounds' effectiveness in protecting metals (Louadi et al., 2017).
Magnetic Properties and Coordination Chemistry
Investigations into diamine compounds' magnetic properties and their use in coordination chemistry are significant. For example, a study on a novel thiocyanato-bridged one-dimensional nickel(II) complex using diamine ligands revealed insights into its metamagnetic properties, indicating the utility of diamines in synthesizing magnetic materials (Chattopadhyay et al., 2007).
Polymer Science and Material Engineering
Diamine-based compounds find extensive applications in polymer science and material engineering. For example, polyimides derived from diamines, like the study on 1,2-bis(4-aminophenoxy)propane, show how these compounds can be used to create materials with specific properties, such as solubility in various solvents and thermal stability (Tjugito & Feld, 1989).
Catalysis and Chemical Transformations
Lastly, diamines are pivotal in catalysis and chemical transformations. A study on the hydrogenation of CO2 to formic acid using a diamine-functionalized ionic liquid highlights the role of diamines in promoting efficient chemical reactions, showcasing their potential in environmental and industrial chemistry (Zhang et al., 2009).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with the oxazole intermediate in the presence of a Lewis acid catalyst.
Attachment of the Tosyl Group: The tosyl group is added through a sulfonation reaction, where the oxazole-tolyl intermediate is treated with tosyl chloride in the presence of a base.
Formation of the Diamine:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the tosyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include primary and secondary amines, and alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions at the molecular level.
Industry:
Polymer Chemistry: The compound can be incorporated into polymer backbones to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Surface Coatings: Its functional groups allow for strong adhesion to various substrates, making it useful in the formulation of advanced coatings.
Mechanism of Action
The mechanism by which N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine exerts its effects depends on its application:
Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and facilitating catalytic cycles.
Drug Action: In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Material Properties: In materials science, its structure influences the physical properties of the resulting materials, such as conductivity or fluorescence.
Comparison with Similar Compounds
N1,N1-dimethyl-N3-(2-(p-tolyl)-4-oxazol-5-yl)propane-1,3-diamine: Lacks the tosyl group, which may result in different reactivity and applications.
N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)ethane-1,2-diamine: Similar structure but with a shorter carbon chain, potentially affecting its physical and chemical properties.
Uniqueness:
- The presence of both the tosyl and tolyl groups in N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine provides a unique combination of electronic and steric effects, making it distinct from other similar compounds. This uniqueness can be leveraged in designing specific applications where these properties are advantageous.
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-16-6-10-18(11-7-16)20-24-22(21(28-20)23-14-5-15-25(3)4)29(26,27)19-12-8-17(2)9-13-19/h6-13,23H,5,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDSDHZCYFQHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.